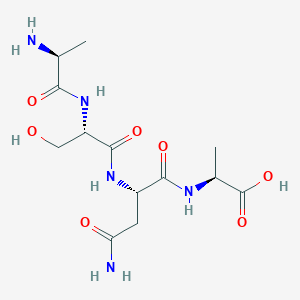![molecular formula C16H30O2Si B14209621 tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane CAS No. 825627-92-7](/img/structure/B14209621.png)
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, an ethenyloxy group, and a dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method involves the use of tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions with electrophiles, while the dimethylsilane moiety can stabilize reactive intermediates. These interactions facilitate the formation of complex molecular structures, making the compound valuable in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar synthetic applications.
tert-Butyl(2-iodoethoxy)dimethylsilane: Another organosilicon compound with comparable reactivity.
Uniqueness
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable tool in both academic and industrial research.
Propiedades
Número CAS |
825627-92-7 |
|---|---|
Fórmula molecular |
C16H30O2Si |
Peso molecular |
282.49 g/mol |
Nombre IUPAC |
tert-butyl-(2-ethenoxyoct-3-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C16H30O2Si/c1-8-10-11-12-13-15(17-9-2)14-18-19(6,7)16(3,4)5/h9,15H,2,8,10-11,14H2,1,3-7H3 |
Clave InChI |
RNAVSTDMBRSKEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(CO[Si](C)(C)C(C)(C)C)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



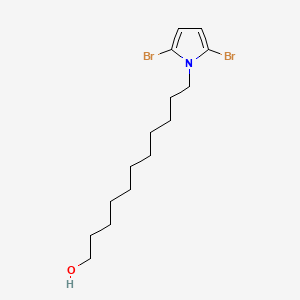
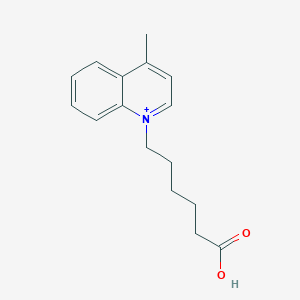
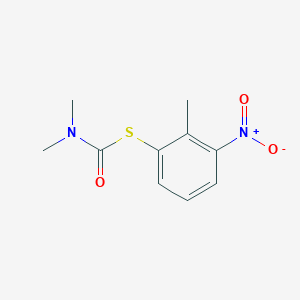
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
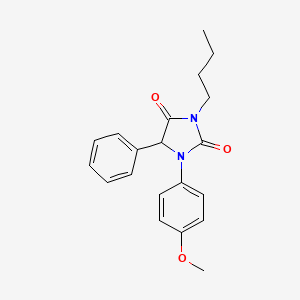
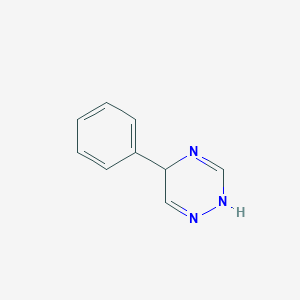
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

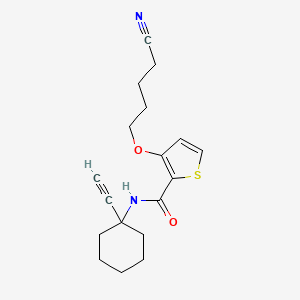
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
